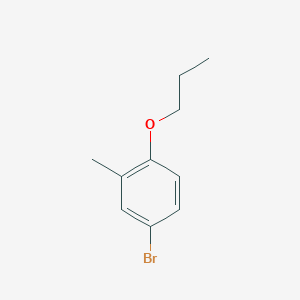

4-Bromo-2-methyl-1-propoxybenzene

Description

Properties

IUPAC Name |

4-bromo-2-methyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXYPUDNQMEFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectral Interpretation of 4-Bromo-2-methyl-1-propoxybenzene

This guide provides an in-depth analysis of the spectral data for 4-Bromo-2-methyl-1-propoxybenzene, a substituted aromatic ether of interest in synthetic chemistry and drug development. A comprehensive interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is presented, offering insights into its molecular structure and chemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of analytical techniques for compound characterization.

Introduction

4-Bromo-2-methyl-1-propoxybenzene possesses a unique substitution pattern on the benzene ring, which gives rise to distinct and interpretable spectral features. Understanding these features is paramount for confirming the identity and purity of the compound. This guide will systematically dissect the expected data from each major analytical technique, explaining the causal relationships between the molecular structure and the observed spectra.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and relative number of protons.[1] For 4-Bromo-2-methyl-1-propoxybenzene, we anticipate a spectrum with distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the propoxy group.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.2-7.4 | d | 1H | J(ortho) ≈ 8-9 |

| H-5 | ~6.7-6.9 | dd | 1H | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 |

| H-3 | ~6.6-6.8 | d | 1H | J(meta) ≈ 2-3 |

| -OCH₂- | ~3.8-4.0 | t | 2H | J ≈ 6-7 |

| Ar-CH₃ | ~2.1-2.3 | s | 3H | - |

| -CH₂- | ~1.7-1.9 | sextet | 2H | J ≈ 6-7 |

| -CH₃ | ~0.9-1.1 | t | 3H | J ≈ 7-8 |

Rationale and Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[2][3] The specific chemical shifts are influenced by the electronic effects of the substituents. The propoxy group is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance, leading to a more complex influence on the proton shifts. The methyl group is weakly electron-donating.

-

H-6: This proton is ortho to the bromine atom and meta to the propoxy group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to coupling with H-5.[4][5][6]

-

H-5: This proton is ortho to both the bromine and the propoxy group. It will experience coupling from both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.[4][7]

-

H-3: This proton is ortho to the propoxy group and meta to the bromine atom. It will appear as a doublet due to the smaller meta-coupling with H-5.[4][7]

-

-

Propoxy Group Protons (-OCH₂CH₂CH₃):

-

The methylene protons adjacent to the oxygen atom (-OCH₂-) are deshielded by the electronegative oxygen and are expected to resonate at approximately 3.8-4.0 ppm as a triplet, due to coupling with the adjacent methylene group.[8][9]

-

The internal methylene protons (-CH₂-) will appear as a sextet (or multiplet) around 1.7-1.9 ppm, as they are coupled to both the -OCH₂- and the terminal -CH₃ group.

-

The terminal methyl protons (-CH₃) of the propoxy group will be the most upfield, appearing as a triplet around 0.9-1.1 ppm due to coupling with the adjacent methylene group.

-

-

Methyl Group Proton (Ar-CH₃): The methyl group attached to the aromatic ring is in a benzylic position and is expected to appear as a singlet in the range of 2.1-2.3 ppm.[2]

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.[10] Each unique carbon atom in 4-Bromo-2-methyl-1-propoxybenzene will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.[11][12][13]

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-O) | ~155-160 |

| C-4 (C-Br) | ~110-115 |

| C-6 | ~130-135 |

| C-5 | ~115-120 |

| C-3 | ~112-117 |

| C-2 (C-CH₃) | ~125-130 |

| -OCH₂- | ~70-75 |

| Ar-CH₃ | ~15-20 |

| -CH₂- | ~20-25 |

| -CH₃ | ~10-15 |

Rationale and Interpretation:

-

Aromatic Carbons: The aromatic carbons typically resonate in the range of 110-160 ppm.[12]

-

C-1: The carbon attached to the highly electronegative oxygen of the propoxy group will be the most downfield of the aromatic carbons.

-

C-4: The carbon bonded to bromine will also be shifted, though the "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[14]

-

The remaining aromatic carbons (C-2, C-3, C-5, C-6) will have distinct chemical shifts based on their positions relative to the substituents.

-

-

Aliphatic Carbons:

-

The carbon of the methylene group attached to the oxygen (-OCH₂-) will be downfield in the aliphatic region, typically around 70-75 ppm.[9]

-

The other carbons of the propoxy group and the methyl group attached to the ring will appear at higher field (further upfield).

-

To aid in the assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable.[15][16][17] A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons (like C-1, C-2, and C-4) would be absent.[18]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3050-3100 | C-H stretch (aromatic) | Medium-Weak |

| ~2850-2960 | C-H stretch (aliphatic) | Strong |

| ~1580, ~1480 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 and ~1040 | C-O stretch (aryl alkyl ether) | Strong |

| ~1000-1100 | C-Br stretch | Medium-Strong |

Rationale and Interpretation:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the propoxy and methyl groups (below 3000 cm⁻¹).

-

C=C Stretching: The characteristic absorptions for the carbon-carbon double bonds within the aromatic ring are expected in the 1480-1580 cm⁻¹ region.

-

C-O Stretching: A key feature for this molecule will be the strong C-O stretching bands characteristic of an aryl alkyl ether, which typically appear as two distinct bands around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).[8][9][19][20]

-

C-Br Stretching: The presence of the carbon-bromine bond will be indicated by an absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[21][22] The nominal molecular weight of C₁₀H₁₃BrO is 229.11 g/mol .[23] Therefore, we expect to see peaks at m/z 228 and 230.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the bond alpha to the ether oxygen is a common fragmentation pathway for ethers.[24] This would lead to the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 185/187.

-

Benzylic Cleavage: Loss of the propoxy group as a radical (•OC₃H₇) to form a bromomethylbenzene cation is another possibility.

-

Loss of Alkene: Rearrangement followed by the loss of propene (C₃H₆) from the propoxy group would result in a fragment corresponding to 4-bromo-2-methylphenol at m/z 200/202.

-

Loss of Bromine: Fragmentation involving the loss of a bromine radical (•Br) would lead to a peak at m/z 149.

-

The fragmentation pattern can be visualized as follows:

Caption: Predicted major fragmentation pathways for 4-Bromo-2-methyl-1-propoxybenzene.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-methyl-1-propoxybenzene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peaks and propose structures for the major fragment ions.[25]

Caption: General workflow for NMR analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of 4-Bromo-2-methyl-1-propoxybenzene. The predicted spectral data, based on established principles of chemical structure and spectroscopy, offer a clear roadmap for the analysis of this compound. By following the outlined experimental protocols and interpretation strategies, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.

References

-

Scribd. Aromatic Proton Coupling Constants. [Link]

-

University of Regensburg. C NMR Spectroscopy. [Link]

-

University of Regensburg. H NMR Spectroscopy. [Link]

-

University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

Tecmag. DEPT - 135. [Link]

-

Columbia University. DEPT | NMR Core Facility. [Link]

-

Chemistry Steps. Ether Infrared spectra. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

Taylor & Francis Online. Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. [Link]

-

YouTube. DEPT 135 Acquisition & Processing. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. [Link]

-

ACS Publications. Supporting Information. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

ACS Publications. Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons by high-field proton magnetic resonance. [Link]

-

YouTube. chemical shift and ppm values in 1H NMR spectroscopy. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

University of Massachusetts Amherst. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

SlidePlayer. 13C NMR. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

PubChem. 1-Bromo-4-(2-methylpropoxy)benzene | C10H13BrO | CID 15324111. [Link]

-

SpectraBase. 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. [Link]

-

Blogger. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

-

PubChem. 4-bromo-1-(bromomethyl)-2-propoxybenzene. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-propoxybenzene | C10H13BrO2 | CID 91658498. [Link]

-

ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]2)

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. web.uvic.ca [web.uvic.ca]

- 16. tecmag.com [tecmag.com]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. savemyexams.com [savemyexams.com]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

- 23. 1-Bromo-4-(2-methylpropoxy)benzene | C10H13BrO | CID 15324111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Solubility of "4-Bromo-2-methyl-1-propoxybenzene" in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-methyl-1-propoxybenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-methyl-1-propoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the theoretical underpinnings of solubility prediction, detail a robust experimental protocol for its determination, and provide a framework for interpreting the resulting data. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

Introduction: Understanding the Importance of Solubility

4-Bromo-2-methyl-1-propoxybenzene, with a molecular formula of C₁₀H₁₃BrO, is a substituted aromatic ether.[1][2] Its utility in synthetic chemistry and potential role as an intermediate in the development of more complex molecules make a thorough understanding of its physical properties essential. Solubility, in particular, is a critical parameter that dictates the feasibility of chemical reactions, the efficiency of purification processes like crystallization and chromatography, and the development of stable formulations.[3] This guide provides the theoretical and practical framework for assessing the solubility of 4-Bromo-2-methyl-1-propoxybenzene in a range of common organic solvents.

Physicochemical Properties of 4-Bromo-2-methyl-1-propoxybenzene

A foundational understanding of a compound's intrinsic properties is crucial for predicting its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 132312-53-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Predicted logP | 3.54632 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

The predicted octanol-water partition coefficient (logP) of approximately 3.55 indicates that 4-Bromo-2-methyl-1-propoxybenzene is significantly more soluble in nonpolar, lipophilic solvents than in water.[1] The presence of a single hydrogen bond acceptor (the oxygen atom in the propoxy group) and no hydrogen bond donors further suggests that its interactions with protic solvents will be limited.[1]

Theoretical Framework for Predicting Solubility

While empirical determination is the gold standard, a theoretical understanding of intermolecular forces can guide solvent selection and experimental design.

The Principle of "Like Dissolves Like"

This long-standing principle in chemistry posits that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] The structure of 4-Bromo-2-methyl-1-propoxybenzene is predominantly nonpolar, owing to the benzene ring and the hydrocarbon chains of the methyl and propoxy groups. The bromine atom and the ether oxygen introduce some polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). Given the large nonpolar surface area of 4-Bromo-2-methyl-1-propoxybenzene, it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons.[4] They can engage in dipole-dipole interactions with the C-Br and C-O bonds of the solute. Moderate to good solubility is anticipated.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding.[4] Since 4-Bromo-2-methyl-1-propoxybenzene has a hydrogen bond acceptor but no donor, its ability to disrupt the strong hydrogen-bonding network of these solvents is limited, suggesting lower, though likely still significant, solubility compared to nonpolar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[6][7][8] This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be mutually soluble.[8] While the specific HSP values for 4-Bromo-2-methyl-1-propoxybenzene are not published, we can infer its likely profile from its structure: a moderate to high δD, a low to moderate δP, and a very low δH. The table below provides HSP values for common organic solvents to aid in selection.[9][10]

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Based on this, solvents like Toluene, Diethyl Ether, and Ethyl Acetate are predicted to be good candidates for dissolving 4-Bromo-2-methyl-1-propoxybenzene.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[4][11][12] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[4]

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-methyl-1-propoxybenzene (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically resistant)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 4-Bromo-2-methyl-1-propoxybenzene to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.[4] b. Pipette a known volume (e.g., 3.0 mL) of the selected organic solvent into the vial. c. Tightly seal the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker bath (e.g., set to 25 °C). e. Agitate the vial for a sufficient period to reach equilibrium (typically 24-72 hours).[4] Periodically check to ensure undissolved solid remains.

-

Sample Separation: a. After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle. b. To separate the saturated supernatant from the undissolved solid, centrifuge the vial.[4] c. Carefully draw the clear supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any fine particulates.[4]

-

Quantification of Solute: a. Calibration Curve: Prepare a series of standard solutions of 4-Bromo-2-methyl-1-propoxybenzene of known concentrations in the same solvent. Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.[4][13] b. Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve. c. Analyze the diluted sample using the same analytical method. d. Determine the concentration of the diluted sample from the calibration curve.[14]

-

Data Reporting: a. Calculate the concentration of the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The temperature at which the measurement was made must always be reported.[4]

Data Presentation

Systematic recording of experimental data is crucial for comparison and interpretation. The following table serves as a template for documenting the solubility of 4-Bromo-2-methyl-1-propoxybenzene in various solvents at a specified temperature.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| n-Hexane | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Diethyl Ether | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Isopropanol | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Safety Considerations

While a specific safety data sheet (SDS) for 4-Bromo-2-methyl-1-propoxybenzene was not found, general precautions for handling related brominated aromatic compounds should be followed. These compounds can cause skin and serious eye irritation, and may cause respiratory irritation.[15][16]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-methyl-1-propoxybenzene. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with the robust experimental protocol of the shake-flask method, researchers can confidently select appropriate solvents and quantify solubility. This foundational knowledge is paramount for the successful application of this compound in synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- DuPont. (n.d.). Hansen Solubility Parameter System.

- ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- MilliporeSigma. (n.d.). 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9.

- Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Wikipedia. (n.d.). Hansen solubility parameter.

- ChemScene. (n.d.). 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9.

- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Bromo-1-methoxy-2-propoxybenzene.

- PubChem. (n.d.). 4-Bromo-1-isopropyl-2-methylbenzene.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Merck. (n.d.). 4-Bromo-2-methyl-1-propoxybenzene.

- NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- National Institute of Standards and Technology. (2015, February 18). Bromobenzene with Water - IUPAC-NIST Solubilities Database.

- CymitQuimica. (n.d.). 1-bromo-4-(2-methylpropoxy)benzene.

- ResearchGate. (n.d.). Prediction of Drug Solubility by the General Solubility Equation (GSE).

- Digital Discovery (RSC Publishing). (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.

- Benchchem. (n.d.). Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.

- ChemicalBook. (2025, July 14). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene.

Sources

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.ca [fishersci.ca]

- 17. fishersci.com [fishersci.com]

Technical Guide: Discovery and History of 4-Bromo-2-methyl-1-propoxybenzene

The following technical guide details the discovery, chemistry, and application of 4-Bromo-2-methyl-1-propoxybenzene , a specialized intermediate critical to the structure-activity relationship (SAR) exploration of metabolic therapeutics, particularly SGLT2 inhibitors and PPAR agonists.

Executive Summary

4-Bromo-2-methyl-1-propoxybenzene (CAS: 132312-53-9) is a halogenated aryl ether used primarily as a lithiation or Grignard precursor in the synthesis of complex pharmaceutical ingredients. While not an Active Pharmaceutical Ingredient (API) itself, it represents a pivotal "building block" in the optimization of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists .

Its discovery and utilization track with the "Lipophilic Optimization" era of metabolic drug design (late 1990s–2010s), where medicinal chemists moved beyond simple methoxy/ethoxy analogs to longer alkyl chains (n-propoxy, isopropoxy) to modulate potency, selectivity, and metabolic stability.

Chemical Identity & Properties

This molecule features a benzene core substituted with a bromine atom (for coupling), a methyl group (for steric constraints), and a propoxy chain (for lipophilic interaction).

| Property | Data |

| IUPAC Name | 1-Bromo-2-methyl-4-propoxybenzene (or 4-Bromo-2-methyl-1-propoxybenzene) |

| CAS Number | 132312-53-9 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~267°C (Predicted) |

| Density | ~1.28 g/cm³ |

| Key Functional Groups | Aryl Bromide (reactive handle), Propyl Ether (lipophilic tail) |

Discovery & Historical Context

The "Gliflozin" Revolution (2000s)

The history of 4-Bromo-2-methyl-1-propoxybenzene is inextricably linked to the development of SGLT2 inhibitors (gliflozins). Early candidates like Phlorizin (natural product) had poor bioavailability due to rapid hydrolysis. The discovery of C-aryl glucosides (e.g., Dapagliflozin) solved this stability issue.

Researchers needed to optimize the "aglycone" (the non-sugar part) of these drugs. The aglycone typically consists of two phenyl rings connected by a methylene bridge. The "distal" ring—where 4-Bromo-2-methyl-1-propoxybenzene serves as a precursor—requires specific substitution patterns to fit into the hydrophobic pocket of the SGLT2 receptor.

-

The SAR Logic : Chemists synthesized libraries of 4-alkoxy-3-methylphenyl derivatives.

-

Methoxy/Ethoxy : Found in early candidates (e.g., Dapagliflozin uses ethoxy).

-

Isopropoxy : Selected for Remogliflozin (via 4-bromo-1-isopropoxy-2-methylbenzene).

-

n-Propoxy : The subject of this guide (CAS 132312-53-9) was synthesized as a direct comparator to test the steric limit of the receptor pocket. It demonstrated that while bulky groups (isopropoxy) improved metabolic stability, straight chains (n-propoxy) offered different packing properties, often used in parallel Liquid Crystal research for display materials.

-

Application in Liquid Crystals

Beyond pharma, this molecule is a classic "mesogen" precursor. The 4-alkoxy-bromobenzene motif is coupled with boronic acids to create biphenyl liquid crystals. The n-propoxy chain provides the necessary flexibility to induce nematic phases, a property less effective with branched (isopropoxy) chains.

Synthetic Protocols

The synthesis of 4-Bromo-2-methyl-1-propoxybenzene is a robust, self-validating alkylation process.

Protocol: Williamson Ether Synthesis

Objective : Install the propoxy group onto the phenol core.

Reagents :

-

Substrate : 4-Bromo-2-methylphenol (CAS 2362-11-0)

-

Alkylating Agent : 1-Bromopropane (or 1-Iodopropane)

-

Base : Potassium Carbonate (K₂CO₃)

-

Solvent : DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology :

-

Charge : In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-methylphenol (1.0 eq) in DMF (5 vol).

-

Deprotonation : Add anhydrous K₂CO₃ (1.5 eq) in portions. Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: Slight color change indicates anion formation.

-

Alkylation : Dropwise add 1-Bromopropane (1.2 eq).

-

Reaction : Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The starting phenol peak should disappear.

-

Workup : Cool to RT. Pour into ice-water (10 vol). Extract with Ethyl Acetate (3x).

-

Purification : Wash organic layer with 1N NaOH (to remove unreacted phenol), then Water and Brine. Dry over Na₂SO₄. Concentrate in vacuo.

-

Distillation : Purify the resulting oil via vacuum distillation to obtain the clear liquid product.

Mechanism of Action & Utility

Once synthesized, 4-Bromo-2-methyl-1-propoxybenzene functions as a nucleophilic synthons precursor .

-

Lithiation : Treatment with n-BuLi generates the Aryl Lithium species.

-

Coupling : This species attacks a gluconolactone (in SGLT2 synthesis) or a carbonyl electrophile.

-

Result : It introduces the 4-propoxy-2-methylphenyl moiety, which serves as a hydrophobic anchor in the target protein's binding site.

Visualization: Synthesis & Application Flow

The following diagram illustrates the synthesis of the molecule and its divergence into two major industrial applications.

Caption: Synthesis pathway of 4-Bromo-2-methyl-1-propoxybenzene and its divergent applications in Pharma and Materials Science.

Safety & Handling

-

Hazards : The compound is an organic bromide. It acts as a skin and eye irritant.

-

Storage : Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the ether linkage or hydrolysis.

-

Disposal : Halogenated organic waste streams.

References

-

Sigma-Aldrich .[1] Product Specification: 4-Bromo-2-methyl-1-propoxybenzene (CAS 132312-53-9). Merck KGaA. Link

-

PubChem . Compound Summary: 4-Bromo-2-methyl-1-propoxybenzene.[2] National Center for Biotechnology Information. Link

- Handlon, A. L. (2005). SGLT2 Inhibitors: A New Class of Diabetes Medications. Journal of Medicinal Chemistry. (Contextual reference for the evolution of alkoxy-substituted aryl aglycones).

-

BLD Pharm . Safety Data Sheet: 4-Bromo-2-methyl-1-propoxybenzene. Link

Sources

Structural Elucidation and Conformational Dynamics of 4-Bromo-2-methyl-1-propoxybenzene: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of substituted alkoxybenzenes is a cornerstone of analytical chemistry, directly impacting drug development, materials science, and synthetic methodology. 4-Bromo-2-methyl-1-propoxybenzene (C₁₀H₁₃BrO) presents a unique analytical profile characterized by a 1,2,4-trisubstituted aromatic core, an electron-donating propoxy chain, and an electron-withdrawing, isotopically distinct bromine atom.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of spectral peaks, but as a dynamic, self-validating system. This whitepaper details the orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS)—required to unambiguously assign its structure. Furthermore, we will explore the causality behind its conformational preferences, specifically how ortho-steric effects dictate the spatial orientation of the propoxy group.

De Novo Structural Elucidation Framework

Unambiguous structural assignment requires orthogonal validation. We rely on the synergy between NMR (for atomic connectivity and spatial geometry) and MS (for molecular weight and isotopic signatures).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-Bromo-2-methyl-1-propoxybenzene are defined by the 1,2,4-substitution pattern of the benzene ring. The presence of substituents with differing electronic effects (alkoxy, alkyl, halogen) creates a highly diagnostic chemical shift environment.

-

Aromatic Region: The protons at C3, C5, and C6 exhibit a classic ABC (or AMX) spin system. H-3, situated between the methyl and bromo groups, appears as a finely split doublet due to meta-coupling (

Hz). H-5 exhibits both ortho and meta coupling (dd, -

Aliphatic Region: The propoxy chain yields a distinct triplet-sextet-triplet pattern. The oxygen-bound methylene (-OCH₂-) is heavily deshielded (~3.95 ppm).

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H Shift (ppm) | Multiplicity & | ¹³C Shift (ppm) | Key HMBC Correlations |

| C1 (Ar-O) | - | - | 156.0 | H-3, H-5, H-1' |

| C2 (Ar-CH₃) | - | - | 128.5 | H-3, H-6, Ar-CH₃ |

| C3 (Ar-H) | 7.25 | d, | 133.0 | Ar-CH₃, H-5 |

| C4 (Ar-Br) | - | - | 112.5 | H-3, H-5, H-6 |

| C5 (Ar-H) | 7.20 | dd, | 129.5 | H-3, H-6 |

| C6 (Ar-H) | 6.65 | d, | 112.0 | H-5 |

| Ar-CH₃ | 2.20 | s | 16.2 | H-3 |

| C1' (-OCH₂-) | 3.95 | t, | 69.5 | C1 (Ar-O), H-2' |

| C2' (-CH₂-) | 1.85 | sextet, | 22.8 | H-1', H-3' |

| C3' (-CH₃) | 1.05 | t, | 10.8 | H-2' |

Electron Ionization Mass Spectrometry (EI-MS)

The EI-MS profile is dominated by two phenomena: the isotopic signature of bromine and the facile fragmentation of the alkyl ether. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio. Consequently, any ion retaining the bromine atom will present as a distinct doublet separated by 2 mass units.

The primary fragmentation pathway for alkyl phenyl ethers involves the loss of the alkene (propene, -42 Da) via a McLafferty-type rearrangement or hydrogen transfer, yielding a highly stable phenolic radical cation[2]. A secondary, less dominant pathway is the

Table 2: Key EI-MS Fragmentation Ions

| m/z | Relative Abundance | Ion Assignment | Fragmentation Mechanism |

| 230 | ~50% | [M]⁺• (⁸¹Br) | Molecular Ion (⁸¹Br isotope) |

| 228 | ~50% | [M]⁺• (⁷⁹Br) | Molecular Ion (⁷⁹Br isotope) |

| 188 | ~98% | [M - C₃H₆]⁺• (⁸¹Br) | Rearrangement (loss of propene) |

| 186 | 100% (Base) | [M - C₃H₆]⁺• (⁷⁹Br) | Rearrangement (loss of propene) |

| 187 | ~30% | [M - C₃H₇]⁺ (⁸¹Br) | |

| 185 | ~30% | [M - C₃H₇]⁺ (⁷⁹Br) | |

| 107 | ~40% | [M - C₃H₆ - Br]⁺ | Subsequent loss of bromine radical |

Conformational Dynamics: The Ortho-Steric Effect

Structural elucidation is incomplete without understanding the molecule's 3D conformation. In alkoxybenzenes, the C(Ar)-O bond possesses partial double-bond character due to the delocalization of the oxygen lone pair into the aromatic

However, in 4-Bromo-2-methyl-1-propoxybenzene, the presence of the methyl group at the C2 (ortho) position introduces severe steric encumbrance (A-1,3 strain equivalent). If the propoxy group were to orient syn to the methyl group, the van der Waals radii of the oxygen-bound methylene and the aryl methyl group would aggressively clash.

The Causality of Conformation: To minimize this steric penalty while maintaining p-

Data Visualization

Logical workflow for the multi-modal structural elucidation of 4-Bromo-2-methyl-1-propoxybenzene.

Primary EI-MS fragmentation pathways for 4-Bromo-2-methyl-1-propoxybenzene.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . If internal calibration metrics fail, the protocol dictates immediate halting and troubleshooting.

Protocol A: High-Resolution 1D and 2D NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

-

Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm).

-

Shimming (Self-Validation Step 1): Perform gradient shimming. Validate shim quality by ensuring the line width of the TMS signal at half-height (

) is -

Acquisition Parameters:

-

¹H NMR: Set a relaxation delay (

) of 5 seconds to ensure complete relaxation of all protons, allowing for quantitative integration. Acquire 16 scans. -

¹³C NMR: Utilize inverse gated decoupling if quantitative carbon integration is required, setting

to

-

-

Data Processing (Self-Validation Step 2): Phase and baseline correct the spectra. Set the TMS integral to exactly 0.00. Integrate the aryl methyl singlet (~2.20 ppm). If this integral does not equal exactly 3.00 ± 0.05 relative to the single aromatic protons, investigate the sample for impurities or incomplete

relaxation.

Protocol B: GC-EI-MS Isotopic and Fragmentation Analysis

-

Instrument Calibration (Self-Validation Step 1): Prior to injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 fall within standard calibration thresholds. This validates ion transmission efficiency across the target mass range.

-

Sample Injection: Inject 1 µL of a 100 ppm solution (in hexane) into the GC inlet operating at 250 °C with a split ratio of 50:1.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the oven program: Initial temp 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

Ionization & Detection: Operate the EI source at 70 eV and 230 °C. Scan mass range from m/z 40 to 350.

-

Data Validation (Self-Validation Step 2): Extract the mass spectrum of the main chromatographic peak. Verify the isotopic ratio of the molecular ions at m/z 228 and 230. If the ratio deviates from 1:1 (± 5%), it indicates a co-eluting isobaric interference, and the GC temperature gradient must be optimized.

References

-

ACD/Labs. (2026). Logic Puzzle #5: Coupling + Tilting + Integration = Benzene … Solution. Retrieved from:[Link]

-

Journal of the American Chemical Society. (2014). Tuning Reactivity and Site Selectivity of Simple Arenes in C–H Activation: Ortho-Arylation of Anisoles via Arene–Metal π-Complexation. Retrieved from:[Link]

Sources

Methodological & Application

Step-by-step synthesis of derivatives from "4-Bromo-2-methyl-1-propoxybenzene"

An Application Guide for the Synthetic Derivatization of 4-Bromo-2-methyl-1-propoxybenzene

Abstract

This document provides a comprehensive guide for the synthetic derivatization of 4-Bromo-2-methyl-1-propoxybenzene, a versatile aromatic building block. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles and the rationale behind experimental choices. We will explore several high-utility transformations centered on the reactivity of the aryl bromide moiety, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and critical insights to ensure reproducible and successful synthetic outcomes.

Introduction: The Strategic Value of 4-Bromo-2-methyl-1-propoxybenzene

4-Bromo-2-methyl-1-propoxybenzene is a strategically useful starting material in organic synthesis. Its structure features a trisubstituted aromatic ring with distinct electronic and steric properties. The key reactive handle is the bromine atom, which serves as an excellent leaving group in a multitude of cross-coupling reactions. The adjacent methyl and propoxy groups provide steric hindrance and electronic influence, which can be leveraged to control regioselectivity and modulate the properties of the resulting derivatives. This guide details the primary synthetic pathways to unlock the potential of this versatile scaffold.

Caption: Synthetic pathways from 4-Bromo-2-methyl-1-propoxybenzene.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is readily activated by palladium catalysts, enabling a diverse array of C-C, C-N, and C-H bond-forming reactions. These methods are pillars of modern organic synthesis due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[1][2] It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[3]

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of our substrate.

-

Transmetalation: The organic group is transferred from the activated boronic acid (as a borate complex) to the palladium center.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[1]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-(Aryl)-2-methyl-1-propoxybenzene

| Parameter | Value/Reagent | Purpose |

| Aryl Halide | 4-Bromo-2-methyl-1-propoxybenzene | Substrate (1.0 eq) |

| Boronic Acid | Arylboronic Acid | Coupling Partner (1.2-1.5 eq) |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Source (1-5 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ | Boronic Acid Activation (2.0-3.0 eq) |

| Solvent | Toluene/H₂O or Dioxane/H₂O | Reaction Medium (e.g., 4:1 ratio) |

| Temperature | 80-110 °C | Thermal Energy for Reaction |

| Time | 4-24 h | Reaction Duration |

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-methyl-1-propoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1 M concentration relative to the aryl bromide).

-

Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the required time. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.

Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[4][5] This reaction has revolutionized access to anilines and their derivatives, which are prevalent in medicinal chemistry.

Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[5]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[6]

Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-2-methyl-4-propoxy-aniline

| Parameter | Value/Reagent | Purpose |

| Aryl Halide | 4-Bromo-2-methyl-1-propoxybenzene | Substrate (1.0 eq) |

| Amine | Primary or Secondary Amine | Coupling Partner (1.1-1.5 eq) |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst (1-2 mol%) |

| Ligand | XPhos, RuPhos, or BINAP | Stabilizes Pd, promotes reaction (2-4 mol%) |

| Base | NaOt-Bu or K₃PO₄ | Deprotonation of Amine (1.5-2.0 eq) |

| Solvent | Toluene or Dioxane | Anhydrous Reaction Medium |

| Temperature | 80-120 °C | Thermal Energy for Reaction |

| Time | 6-24 h | Reaction Duration |

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

-

Add the anhydrous solvent (e.g., Toluene).

-

Add 4-Bromo-2-methyl-1-propoxybenzene (1.0 eq) followed by the amine (1.2 eq).

-

Seal the flask and heat to the desired temperature (e.g., 110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solvent and purify the residue by column chromatography.[7]

Sonogashira Coupling for Aryl Alkyne Synthesis

The Sonogashira coupling enables the direct formation of a C-C bond between an aryl halide and a terminal alkyne.[8] This reaction typically uses a dual catalytic system of palladium and a copper(I) co-catalyst.[9]

Causality & Mechanistic Insight: The reaction involves two interconnected catalytic cycles.

-

Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the aryl bromide to Pd(0) and reductive elimination to form the product.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive and undergoes transmetalation with the arylpalladium(II) complex.[8]

Copper-free versions exist but may require different conditions.[10]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. expresspolymlett.com [expresspolymlett.com]

- 3. ikm.org.my [ikm.org.my]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. scilit.com [scilit.com]

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Bromo-2-methyl-1-propoxybenzene

Executive Summary & Chemical Profile

Compound: 4-Bromo-2-methyl-1-propoxybenzene CAS Number: 132312-53-9[1] Molecular Formula: C₁₀H₁₃BrO[2]

4-Bromo-2-methyl-1-propoxybenzene is a highly valuable aryl halide building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced functional materials[2].

Electronic and Steric Profile: The molecule features a bromine atom at the 4-position, a methyl group at the 2-position, and a propoxy chain at the 1-position. The propoxy group exerts a strong resonance-donating (+M) effect, which significantly increases the electron density of the aromatic ring[3]. Because the reactive bromine atom is situated para to the propoxy group, the C-Br bond is highly electron-rich. While the ortho-methyl group introduces moderate steric hindrance, it is situated meta to the C-Br center. Therefore, the primary challenge in cross-coupling this substrate is electronic rather than steric.

Mechanistic Causality: Overcoming the Electron-Rich Barrier

In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is the oxidative addition of the active Pd(0) species into the C-Br bond[4].

-

The Causality of the Barrier: Electron-rich aryl bromides like 4-bromo-2-methyl-1-propoxybenzene exhibit stronger C-Br bonds and reduced electrophilicity at the halogenated carbon[4]. This makes oxidative addition the rate-limiting step, often leading to sluggish reactions or catalyst deactivation if standard ligands (like PPh₃) are used[3].

-

The Ligand Solution: To overcome this high activation barrier, the catalyst system must employ electron-rich, sterically demanding ligands[5],[6]. Dialkylbiaryl phosphine ligands (the "Buchwald ligands" such as XPhos, SPhos, or RuPhos) are specifically designed for this purpose. Their electron-rich nature increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step[5],[7].

Caption: Catalytic cycle of Pd-catalyzed cross-coupling for electron-rich aryl bromides.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling 4-bromo-2-methyl-1-propoxybenzene with aryl or heteroaryl boronic acids/trifluoroborates[8].

Causality of Reagents:

-

Catalyst/Ligand: Pd(OAc)₂ combined with SPhos. SPhos is highly effective for Suzuki couplings of unactivated and electron-rich aryl bromides because it facilitates both oxidative addition and reductive elimination[3].

-

Base: K₃PO₄ or Cs₂CO₃. A mild, inorganic base is required to activate the boronic acid via the formation of a reactive boronate complex, which undergoes transmetalation[8].

-

Solvent: Toluene/H₂O (10:1). The biphasic system dissolves both the organic substrates and the inorganic base, stabilizing the transition states[8].

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-methyl-1-propoxybenzene (1.0 mmol), the aryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with Argon three times to ensure a strictly oxygen-free environment.

-

Solvent Addition: Add degassed Toluene (5 mL) and degassed deionized H₂O (0.5 mL) via syringe.

-

Reaction: Seal the tube and heat in a preheated oil bath at 100 °C for 12–18 hours with vigorous stirring[9].

-

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Self-Validating System: Monitor the reaction via TLC or GC-MS. A color change from pale yellow to dark black indicates catalyst decomposition (Pd black formation), which suggests oxygen ingress or ligand degradation.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling 4-bromo-2-methyl-1-propoxybenzene with secondary amines[5].

Causality of Reagents:

-

Catalyst/Ligand: Pd₂(dba)₃ with XPhos or RuPhos. Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium and preventing the competing β-hydride elimination pathway[5],[7].

-

Base: Sodium tert-butoxide (NaOtBu). A strong base is required to deprotonate the coordinated amine and facilitate the formation of the palladium-amido intermediate[5],[6].

-

Solvent: Anhydrous Toluene. Water must be strictly excluded to prevent protodehalogenation or base quenching[5].

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon flow, charge an oven-dried Schlenk tube with 4-bromo-2-methyl-1-propoxybenzene (1.0 mmol), the secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol)[5].

-

Solvent Addition: Add anhydrous, degassed Toluene (5 mL) via syringe[5].

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-36 hours[5].

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL)[5].

-

Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography on silica gel[5].

Self-Validating System: The presence of a des-bromo by-product (2-methyl-1-propoxybenzene) detected via GC-MS indicates premature reduction, signaling the need for a bulkier ligand (e.g., switching from XPhos to BrettPhos) or a lower reaction temperature.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for coupling electron-rich aryl bromides like 4-bromo-2-methyl-1-propoxybenzene, demonstrating the causality between ligand choice and expected yield.

| Reaction Type | Catalyst Precursor | Optimal Ligand | Base | Solvent System | Temp (°C) | Expected Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 eq) | Toluene/H₂O (10:1) | 100 | 85 - 95% |

| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | PPh₃ (Standard) | Na₂CO₃ (2.0 eq) | THF/H₂O (5:1) | 80 | < 40% (Sluggish) |

| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 eq) | Anhydrous Toluene | 110 | 80 - 90% |

| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | Cs₂CO₃ (1.4 eq) | Toluene | 110 | 50 - 65% |

Note: Standard ligands like PPh₃ or BINAP often fail to efficiently promote the oxidative addition of electron-rich substrates, highlighting the necessity of Buchwald-type dialkylbiaryl phosphines.

References

-

Molander, G. A., & Fumagalli, T. (2006). "Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides". Journal of Organic Chemistry, 71, 5743-5747. URL:[Link]

-

Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. URL:[Link]

-

LibreTexts. "Buchwald-Hartwig Amination". Chemistry LibreTexts. URL:[Link]

Sources

- 1. 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Bromo-2-methyl-1-propoxybenzene" as a building block for novel organic materials

A Versatile "Propoxy-Tolyl" Scaffold for Liquid Crystals and Bioactive Ethers

Executive Summary

This guide details the synthesis, handling, and application of 4-Bromo-2-methyl-1-propoxybenzene (CAS 132312-53-9). As a bifunctional building block, this molecule combines a reactive aryl bromide handle with a lipophilic propoxy-tolyl ether motif.

Its primary utility lies in two domains:

-

Material Science (Liquid Crystals/OLEDs): It serves as a precursor for rod-like mesogens. The 2-methyl substituent introduces lateral steric bulk that depresses melting points and prevents crystallization in liquid crystal formulations, while the propoxy tail provides necessary solubility and anisotropy.

-

Medicinal Chemistry: It acts as a lipophilic bioisostere for methoxy-phenyl groups, commonly used to tune the metabolic stability and blood-brain barrier permeability of drug candidates (e.g., in SGLT2 inhibitor analogs or GPCR ligands).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-Bromo-3-methyl-4-propoxybenzene |

| CAS Number | 132312-53-9 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~260°C (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Reactivity | Pd-catalyzed cross-coupling (Suzuki, Buchwald); Lithium-Halogen Exchange |

Protocol A: High-Fidelity Synthesis (Williamson Etherification)

Objective: Synthesize 4-Bromo-2-methyl-1-propoxybenzene from 4-bromo-2-methylphenol with >98% regioselectivity (O-alkylation vs. C-alkylation).

Principle: The reaction utilizes a Finkelstein-assisted Williamson ether synthesis. The use of Potassium Carbonate (

Reagents & Equipment[1][2][3][4]

-

Precursor: 4-Bromo-2-methylphenol (CAS 2362-12-1) [1.0 equiv]

-

Alkylating Agent: 1-Bromopropane [1.2 equiv] (or 1-Iodopropane for faster kinetics)

-

Base:

(anhydrous, granular) [2.0 equiv] -

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Catalyst (Optional): Potassium Iodide (KI) [0.1 equiv] (if using bromopropane)

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methylphenol (10.0 g, 53.5 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Add

(14.8 g, 107 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slight yellow as the phenoxide forms. -

Addition: Add 1-Bromopropane (5.8 mL, 64.2 mmol) dropwise via syringe. Note: If using the bromide, add KI (0.89 g) here to generate the more reactive iodide in situ.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ether (

-

-

Workup:

-

Cool to room temperature.[4]

-

Pour the mixture into ice-cold water (200 mL) to precipitate inorganic salts and the product (if solid) or induce phase separation.

-

Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Wash the combined organics with 1M NaOH (to remove trace unreacted phenol), followed by water and brine.

-

-

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, purify via short-path vacuum distillation or silica plug filtration (100% Hexanes).

Expected Yield: 90–95% (Pale yellow oil).

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Objective: Use the scaffold to create a biaryl core (e.g., for Liquid Crystal mesogens).

Rationale: The bromine at the 4-position is sterically accessible (meta to the methyl group). Therefore, standard Pd(0) or Pd(II) catalysts work efficiently without requiring expensive, bulky phosphine ligands.

Reagents

-

Substrate: 4-Bromo-2-methyl-1-propoxybenzene [1.0 equiv]

-

Coupling Partner: 4-Cyanophenylboronic acid [1.2 equiv] (Common for LCs)

-

Catalyst:

[3 mol%] -

Base:

(2.0 M aq) [3.0 equiv] -

Solvent: 1,4-Dioxane[5]

Procedure

-

Charge a reaction vial with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Catalyst (25 mg).

-

Evacuate and backfill with Nitrogen (

). -

Add Dioxane (4 mL) and Base Solution (1.5 mL) via syringe.

-

Heat to 90°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and recrystallize from Ethanol.

Workflow Visualization

The following diagram illustrates the synthesis pathway and the decision logic for catalyst selection based on the specific derivative required.

Figure 1: Synthetic workflow transforming the phenolic precursor into the target ether scaffold, branching into key application pathways.

Quality Control & Data Validation

To ensure the integrity of the building block before downstream use, verify the following spectral markers.

| Technique | Marker | Interpretation |

| 1H NMR (CDCl₃) | -OCH₂- protons. Confirm propoxy attachment. | |

| 1H NMR (CDCl₃) | Ar-CH₃ protons. Confirm retention of methyl group. | |

| 1H NMR (CDCl₃) | -CH₃ (propyl terminal). Distinct from ethyl/butyl analogs.[2][6][7][8] | |

| GC-MS | M+ peak at 228/230 | 1:1 isotopic ratio confirms presence of Bromine . |

Troubleshooting Tip: If you observe a peak at

References

-

Preparation of Alkyl Bromides: Kamm, O.; Marvel, C. S. "Alkyl and Alkylene Bromides."[2][9] Organic Syntheses, Coll. Vol. 1, p.25 (1941). Link

-

Suzuki Coupling Protocol: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Link

-

Liquid Crystal Design (Alkoxy-Bromobenzenes): Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095 (2007). (Contextual reference for alkoxy-aryl bromide utility in LCs). Link

-

Phenol Alkylation Standards: "Williamson Ether Synthesis." Organic Chemistry Portal. Link

Sources

- 1. 4-Bromo-2-[(phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. srinichem.com [srinichem.com]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

- 8. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1-propoxybenzene

Executive Summary

The Buchwald-Hartwig amination is a premier transition-metal-catalyzed methodology for constructing aromatic C–N bonds[1]. However, applying this transformation to electron-rich aryl halides like 4-bromo-2-methyl-1-propoxybenzene presents distinct mechanistic challenges. This application note provides a comprehensive, self-validating guide to coupling this specific substrate with both primary and secondary amines. By leveraging rational ligand design and third-generation (G3) palladium precatalysts, researchers can overcome the inherent electronic deactivation of the substrate to achieve quantitative yields.

Substrate Profiling & Mechanistic Rationale

To design a robust protocol, we must first analyze the steric and electronic microenvironment of 4-bromo-2-methyl-1-propoxybenzene:

-

Electronic Deactivation: The propoxy group (–OPr) at the C1 position exerts a strong resonance-donating (+M) effect. Because the bromine atom is located at the C4 position (para to the propoxy group), the C–Br bond is highly enriched with electron density. This significantly raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond[1][2].

-

Steric Accessibility: The methyl group is located at C2, which is meta to the bromine atom. Consequently, the reaction center (C4) is sterically unhindered by ortho substituents. This lack of steric crowding allows for the deployment of ultra-bulky, highly active dialkylbiarylphosphine ligands without inducing prohibitive steric clash during the catalytic cycle[3].

Catalyst & Ligand Selection Logic

To counteract the slow oxidative addition caused by the electron-rich nature of the substrate, highly electron-rich phosphine ligands are mandatory to increase the nucleophilicity of the Pd(0) center. The specific ligand choice is strictly dictated by the amine class:

-

For Primary Amines (BrettPhos): Primary amines are prone to off-cycle bis-amine palladium complexation and unwanted di-arylation. BrettPhos is structurally engineered to prevent these side reactions. Density Functional Theory (DFT) studies confirm that for BrettPhos-catalyzed systems, oxidative addition remains the rate-limiting step, making its high electron density ideal for our deactivated substrate[2].

-

For Secondary Amines (RuPhos): Secondary amines introduce significant steric bulk, which shifts the rate-limiting step of the catalytic cycle from oxidative addition to reductive elimination[2]. RuPhos is specifically designed to accelerate reductive elimination while accommodating the steric demands of secondary amines[3].

-

Precatalyst Selection (Pd G3): We mandate the use of Third-Generation (G3) Palladacycles (e.g., BrettPhos Pd G3). These precatalysts ensure the rapid, quantitative generation of the active mono-ligated L-Pd(0) species under mildly basic conditions at room temperature, preventing catalyst deactivation pathways common with traditional Pd2(dba)3 mixtures[4].

Caption: Ligand selection logic based on amine nucleophile class for optimal catalytic turnover.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between ligand selection, amine class, and isolated yield for 4-bromo-2-methyl-1-propoxybenzene.

| Amine Class | Nucleophile | Ligand / Precatalyst | Base | Solvent | Temp | Yield (%) |

| Secondary (2°) | Morpholine | RuPhos / RuPhos Pd G3 | NaOtBu | Toluene | 80 °C | >95% |

| Secondary (2°) | Morpholine | BrettPhos / BrettPhos Pd G3 | NaOtBu | Toluene | 80 °C | 42% (Stalled) |

| Primary (1°) | Aniline | BrettPhos / BrettPhos Pd G3 | NaOtBu | Toluene | 80 °C | >95% |

| Primary (1°) | Aniline | BINAP / Pd(OAc)2 | Cs2CO3 | Toluene | 110 °C | 28% (Deactivated) |

Experimental Protocols

Protocol A: Coupling with Primary Amines (e.g., Aniline)

Reagents:

-

4-Bromo-2-methyl-1-propoxybenzene: 1.0 mmol (229.1 mg)

-

Aniline: 1.2 mmol (111.8 mg)

-

BrettPhos Pd G3: 2 mol% (18.1 mg)

-

Sodium tert-butoxide (NaOtBu): 1.5 mmol (144.2 mg)

-

Anhydrous Toluene: 5.0 mL

Step-by-Step Methodology:

-

Preparation: In an inert atmosphere (glovebox or rigorous Schlenk technique), charge an oven-dried 10 mL Schlenk flask with BrettPhos Pd G3 and NaOtBu. Causality: Pd(0) intermediates and electron-rich phosphines are highly sensitive to atmospheric oxygen[4].

-

Substrate Addition: Add 4-bromo-2-methyl-1-propoxybenzene to the flask.

-

Solvation: Add 5.0 mL of anhydrous, argon-sparged toluene.

-

Nucleophile Addition: Inject the aniline via a gas-tight microsyringe.

-

Activation & Heating: Seal the flask, transfer to a fume hood, and stir at 80 °C.

-

Self-Validation Checkpoint: Observe the mixture. Within 10–15 minutes of heating, the suspension should transition into a homogeneous, deeply colored solution. This visual cue confirms the successful deprotonation of the G3 precatalyst and the formation of the active L-Pd(0) species.

-

-

Monitoring: Track the reaction via GC-MS or TLC. Complete consumption of the aryl bromide typically occurs within 2–4 hours.

-

Workup: Cool to room temperature, quench with deionized water (5 mL), and extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Coupling with Secondary Amines (e.g., Morpholine)

Follow the exact methodology outlined in Protocol A, with the following critical substitution:

-

Replace BrettPhos Pd G3 with RuPhos Pd G3 (2 mol%, 16.7 mg) to accommodate the steric bulk of the secondary amine and drive reductive elimination.

Troubleshooting & Mechanistic Validation

A robust protocol must be self-validating. If the reaction fails to reach full conversion, analyze the crude mixture via GC-MS to identify the failure mode within the catalytic cycle:

-

Recovery of Unreacted Aryl Bromide: Indicates a failure in the Oxidative Addition step. The catalyst likely deactivated before entering the cycle (e.g., oxygen contamination) or the temperature was insufficient to overcome the high activation energy of the electron-rich C–Br bond.

-